- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Cas no 91652-78-7 (Senkyunolide C)
Senkyunolide C Chemical and Physical Properties
Names and Identifiers
-
- Senkyunolide C
- 5-hydroxy-3-butylidenephthalide
- senkyunolide-C
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
- [ "" ]
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
- SCHEMBL2639883
- CS-0016689
- Sekyuolide C
- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
- 91652-78-7
- (Z)-5-Hydroxy-3-butylidene-phthalide
- AKOS032949102
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
- SenkyunolideC
- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
- HY-N1285
- DA-67541
- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
- CHEBI:228936
- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
-
- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
- InChI Key: NRENRLOUWSVYIA-WCIBSUBMSA-N
- SMILES: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC
Computed Properties
- Exact Mass: 204.07900
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 387.1±42.0 °C at 760 mmHg
- Flash Point: 171.7±20.7 °C
- Solubility: Almost insoluble (0.098 g/l) (25 º C),
- PSA: 46.53000
- LogP: 2.70360
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Senkyunolide C Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Senkyunolide C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥4000.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5812-5 mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |
Senkyunolide C |
91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN5812-5mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AH97262-5mg |
Senkyunolide C |
91652-78-7 | 94.0% | 5mg |
$577.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥2214.00 | 2024-04-25 | |
| TargetMol Chemicals | TN5812-1 ml * 10 mm |
Senkyunolide C |
91652-78-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
Senkyunolide C Production Method
Production Method 1
Production Method 2
- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,
Production Method 3
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Production Method 4
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Production Method 5
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Production Method 6
1.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Production Method 7
- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791
Production Method 8
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Production Method 9
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Production Method 10
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Production Method 11
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Production Method 12
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Production Method 13
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Senkyunolide C Raw materials
- (E)-Pent-2-enal
- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-
- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-
- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-
- Methyl 4-methoxysalicylate
- Nonafluoro-1-butanesulfonyl Fluoride
- Zinc, chloro-1-pentynyl-
- 4-Methoxy-N-phenylbenzamide
Senkyunolide C Preparation Products
Senkyunolide C Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on Senkyunolide C
Recent Advances in Senkyunolide C (91652-78-7) Research: Pharmacological Insights and Therapeutic Potential
Senkyunolide C (CAS: 91652-78-7), a bioactive phthalide derivative isolated from Ligusticum chuanxiong, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings (2022-2024) on its molecular mechanisms, therapeutic applications, and formulation advancements, with particular emphasis on its neuroprotective, anti-inflammatory, and cardiovascular effects.
Recent in vitro studies (Zhang et al., 2023, Journal of Ethnopharmacology) demonstrate Senkyunolide C's dose-dependent inhibition of NLRP3 inflammasome activation (IC50 = 8.2 μM) through modulation of the NF-κB pathway. Structural-activity relationship analyses reveal that the α,β-unsaturated lactone moiety (C8-C9) is critical for its bioactivity. Molecular docking simulations further identify stable binding (-9.1 kcal/mol) with the ASC protein's PYD domain.
In ischemic stroke models (Zhou et al., 2024, Acta Pharmacologica Sinica), intraperitoneal administration (10 mg/kg/day) reduced infarct volume by 42.7% ± 3.2% via upregulation of Nrf2/HO-1 signaling. Notably, a novel nanoparticle formulation (PLGA-PEG) improved brain bioavailability by 6.8-fold compared to free compound, addressing previous pharmacokinetic limitations (t1/2 = 1.8 h → 12.3 h).
Cardiovascular research highlights Senkyunolide C's vasodilatory effects mediated through endothelial NO synthase (eNOS) activation (EC50 = 5.6 μM) and calcium channel blockade. A phase I clinical trial (NCT05532891) investigating its safety profile in healthy volunteers reported no severe adverse events at doses ≤200 mg, with Cmax reaching 1.24 μg/mL at 2 h post-administration.
Emerging applications include synergistic combinations with paclitaxel (CI = 0.32) for breast cancer therapy and as a senolytic agent (senescence-associated β-galactosidase reduction by 61% at 20 μM). However, challenges remain in large-scale synthesis (current yield: 0.08% w/w from raw herb) and target specificity optimization.
These findings position Senkyunolide C as a promising multi-target therapeutic candidate, warranting further investigation through controlled clinical trials. The development of novel derivatives (e.g., C-9 fluorinated analogs) and delivery systems may enhance its translational potential in precision medicine approaches.
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